N-Hydroxy-4-nitrophthalimide

Description

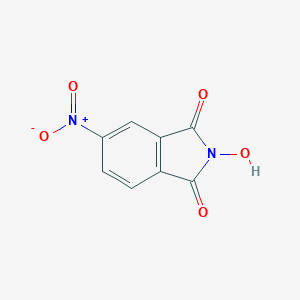

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKACMVMZUIQKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466506 | |

| Record name | N-Hydroxy-4-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105969-98-0 | |

| Record name | N-Hydroxy-4-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-4-nitrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Hydroxy-4-nitrophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Hydroxy-4-nitrophthalimide, a key chemical intermediate. The document details a plausible synthetic protocol, expected physicochemical properties, and analytical characterization methods, collating available data and proposing experimental designs based on related literature.

Introduction

This compound (CAS No. 105969-98-0) is a derivative of phthalimide containing both a hydroxylamino and a nitro functional group.[][2] This substitution pattern makes it a valuable reagent and building block in organic synthesis, particularly in the formation of redox-active esters and for use in radical-mediated reactions. Its structural properties are of interest to researchers in medicinal chemistry and materials science. This guide outlines a proposed method for its synthesis and the analytical techniques for its characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 105969-98-0 | [][2] |

| Molecular Formula | C₈H₄N₂O₅ | [] |

| Molecular Weight | 208.13 g/mol | [] |

| Boiling Point | 474.76 °C at 760 mmHg | [] |

| Density | 1.868 g/cm³ | [] |

| Purity (typical) | >98.0% (HPLC) | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of N-(2-Hydroxyphenyl)-4-nitrophthalimide.[3]

Materials:

-

4-Nitrophthalic anhydride

-

Hydroxylamine hydrochloride

-

Glacial acetic acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophthalic anhydride (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water to remove any residual acetic acid and unreacted hydroxylamine hydrochloride.

-

Dry the product under vacuum.

-

For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Expected Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons on the nitro-substituted ring will likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The hydroxyl proton of the N-OH group is expected to be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the two carbonyl carbons, and the aromatic carbons. The carbonyl carbons are expected in the range of 160-170 ppm. The aromatic carbons will appear in the region of 120-150 ppm, with the carbon bearing the nitro group being significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:

-

O-H stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the N-OH group.

-

C=O stretch: Strong absorptions around 1700-1750 cm⁻¹ for the symmetric and asymmetric stretching of the imide carbonyl groups.

-

N-O stretch (nitro): Strong, characteristic bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.

-

C-N stretch: Absorption in the region of 1300-1390 cm⁻¹.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₈H₄N₂O₅. Predicted m/z values for common adducts are listed in Table 2.[6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.01930 |

| [M+Na]⁺ | 231.00124 |

| [M-H]⁻ | 207.00474 |

| [M]⁺ | 208.01147 |

Table 2: Predicted m/z Values for this compound Adducts [6]

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The provided experimental protocol, based on analogous reactions, offers a solid starting point for its laboratory preparation. The expected characterization data will aid researchers in confirming the successful synthesis and purity of the compound. Further research to publish a definitive synthesis and complete spectral analysis of this compound would be a valuable contribution to the chemical science community.

References

- 2. This compound | 105969-98-0 | TCI AMERICA [tcichemicals.com]

- 3. N-(2-Hydroxyphenyl)-4-nitrophthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 5. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H4N2O5) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of N-Hydroxy-4-nitrophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Hydroxy-4-nitrophthalimide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental protocols, and insightful visualizations to support advanced research and application.

Core Physicochemical Properties

This compound is an organic compound that serves as a valuable intermediate in organic synthesis and as a research tool in pharmacology. Its chemical structure, featuring a nitro group on the phthalimide backbone, imparts distinct electronic properties that influence its reactivity and biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound and its related parent compound, 4-nitrophthalimide, for comparative analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂O₅ | [1] |

| Molecular Weight | 208.13 g/mol | [1] |

| Melting Point | 169 °C | [1] |

| Boiling Point | 474.76 °C at 760 mmHg (Predicted) | [] |

| CAS Number | 105969-98-0 | [1] |

| Appearance | White to light yellow powder/crystal | [3] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂O₄ | [4] |

| Molecular Weight | 192.13 g/mol | [4] |

| Melting Point | 198 °C | [5] |

| Solubility | Less than 0.1 mg/mL in water at 64 °F | [4] |

| Appearance | Yellow powder | [4] |

Table 2: Physicochemical Properties of 4-Nitrophthalimide for Comparison

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar N-hydroxyphthalimides.[6][7]

Materials:

-

4-Nitrophthalic anhydride

-

Hydroxylamine hydrochloride (or hydroxylamine sulfate)

-

A suitable base (e.g., triethylamine or sodium carbonate)

-

A suitable solvent (e.g., isopropanol, dioxane, or glacial acetic acid)[6][7][8]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalic anhydride in the chosen solvent.

-

In a separate beaker, dissolve an equimolar amount of hydroxylamine hydrochloride and the base in the same solvent.

-

Slowly add the hydroxylamine solution to the 4-nitrophthalic anhydride solution at room temperature with continuous stirring.

-

Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for a period of 0.5 to 4 hours.[7] The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate (the product) forms upon cooling, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

A suitable recrystallization solvent (e.g., ethanol, chloroform, or a solvent mixture)[5][8]

Procedure:

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration to remove the charcoal.[9]

-

Allow the hot, saturated solution to cool slowly to room temperature, which should induce the formation of crystals.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, research on the closely related parent compound, N-Hydroxyphthalimide (NHPI), provides significant insights. NHPI has been shown to exhibit antitumor activity by suppressing the mTOR (mammalian target of rapamycin) signaling pathway.[10] This pathway is a central regulator of cell growth, proliferation, and survival.

mTOR Signaling Pathway Inhibition by N-Hydroxyphthalimide Analogs

The diagram below illustrates the key components of the mTOR signaling pathway and the proposed points of inhibition by N-Hydroxyphthalimide and its analogs. The inhibition of both mTORC1 and mTORC2 complexes leads to a downstream cascade of events that ultimately suppresses tumor growth.[10]

Caption: Inhibition of mTORC1 and mTORC2 by N-Hydroxyphthalimide analogs.

Application as a Nitric Oxide Donor

This compound is recognized for its capacity to act as a nitric oxide (NO) donor under specific conditions, such as thermal decomposition or photolysis.[6] This property makes it a valuable tool for investigating NO-mediated signaling pathways in various biological systems. Nitric oxide is a critical signaling molecule involved in processes like vasodilation, neurotransmission, and the immune response.

Experimental Workflow for NO Donation

The following diagram outlines the general experimental workflow for utilizing this compound as an NO donor in a research setting.

Caption: Workflow for using this compound as an NO donor.

References

- 1. labsolu.ca [labsolu.ca]

- 3. This compound | 105969-98-0 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | Research Chemical [benchchem.com]

- 7. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]

- 8. N-(2-Hydroxyphenyl)-4-nitrophthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-Hydroxy-4-nitrophthalimide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of N-Hydroxy-4-nitrophthalimide. Intended for researchers, scientists, and professionals in drug development, this document compiles available data and presents detailed experimental protocols. The information herein is designed to support further research and application of this compound, particularly in contexts leveraging its role as a nitric oxide (NO) donor.

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data for this compound is presented below, indicating the expected mass-to-charge ratios for various adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.01930 |

| [M+Na]⁺ | 231.00124 |

| [M-H]⁻ | 207.00474 |

| [M+NH₄]⁺ | 226.04584 |

| [M+K]⁺ | 246.97518 |

| [M+H-H₂O]⁺ | 191.00928 |

| [M+HCOO]⁻ | 253.01022 |

| [M]⁺ | 208.01147 |

| [M]⁻ | 208.01257 |

¹H NMR Spectroscopy (Predicted)

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would feature signals corresponding to the aromatic protons and the N-hydroxy proton.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 11.0 | Singlet | 1H | N-OH |

| ~8.5 - 8.7 | Doublet | 1H | Aromatic CH (H-5) |

| ~8.3 - 8.5 | Doublet | 1H | Aromatic CH (H-7) |

| ~8.0 - 8.2 | Triplet | 1H | Aromatic CH (H-6) |

Note: The chemical shifts are estimations and can vary based on solvent and experimental conditions. The aromatic protons will exhibit splitting patterns characteristic of a substituted benzene ring.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbons and the aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Carbonyl) |

| ~150 - 155 | C-NO₂ |

| ~120 - 145 | Aromatic CH & C-C |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and nitro functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200 - 3600 | O-H | Hydroxyl stretch |

| 1700 - 1750 | C=O | Carbonyl stretch |

| 1500 - 1550 | N-O | Nitro asymmetric stretch |

| 1300 - 1350 | N-O | Nitro symmetric stretch |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the reaction of 4-nitrophthalic anhydride with hydroxylamine hydrochloride.[1] The following protocol is based on established procedures for the synthesis of related N-hydroxyphthalimides.[2]

Synthesis of this compound

Materials:

-

4-Nitrophthalic anhydride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous sodium carbonate (Na₂CO₃) or triethylamine (Et₃N)

-

Ethanol or a suitable organic solvent

-

Water

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-nitrophthalic anhydride in a suitable solvent such as ethanol.

-

Add a solution of 1.1 equivalents of hydroxylamine hydrochloride and 1.1 equivalents of a base (e.g., anhydrous sodium carbonate or triethylamine) in water or ethanol to the flask.

-

The reaction mixture is stirred at room temperature or gently heated under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold water to remove any inorganic salts and unreacted hydroxylamine hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization:

The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined above (MS, NMR, and IR).

Biological Activity and Signaling Pathway

This compound is recognized for its capacity to act as a nitric oxide (NO) donor.[1] Nitric oxide is a crucial signaling molecule in various physiological processes, including vasodilation, neurotransmission, and the immune response. The release of NO from a donor molecule can initiate the cGMP signaling cascade.

Caption: Nitric Oxide (NO) Signaling Pathway initiated by this compound.

The diagram above illustrates the mechanism by which this compound, upon releasing nitric oxide, activates soluble guanylate cyclase (sGC). This enzyme then catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), leading to a downstream physiological response such as smooth muscle relaxation and vasodilation.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and characterization of this compound.

References

Crystal Structure Analysis of N-Hydroxy-4-nitrophthalimide: A Technical Overview

Disclaimer: As of December 2025, a comprehensive crystal structure analysis for N-Hydroxy-4-nitrophthalimide is not publicly available in the searched databases. This guide will therefore present a detailed crystal structure analysis of a closely related compound, N-(2-Hydroxyphenyl)-4-nitrophthalimide , as a representative example of the methodologies and data presentation expected for such a study. This information is intended for researchers, scientists, and drug development professionals to illustrate the experimental protocols and data analysis involved in the crystallographic study of similar phthalimide derivatives.

Introduction

N-substituted phthalimides are a class of compounds with significant interest in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional molecular structure. X-ray crystallography provides the most definitive method for determining the solid-state structure of these molecules, offering precise information on bond lengths, bond angles, and intermolecular interactions. This technical guide details the experimental procedures and crystallographic data for N-(2-Hydroxyphenyl)-4-nitrophthalimide, a compound synthesized for studies on intramolecular catalysis in hydrolysis reactions[1].

Experimental Protocols

Synthesis and Crystallization

The synthesis of N-(2-Hydroxyphenyl)-4-nitrophthalimide is achieved through the reaction of 4-nitrophthalic anhydride with o-hydroxyaniline.[1]

Procedure:

-

A mixture of 4-nitrophthalic anhydride (5.0 g, 26 mmol) and o-hydroxyaniline (3.4 g, 31 mmol) is heated in glacial acetic acid (15 mol).

-

The reaction mixture is maintained at a temperature of 393–401 K for 4 hours.

-

The completion of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the mixture is poured into water, leading to the precipitation of a yellow solid.

-

The solid product is collected, yielding approximately 90%.

-

Purification is carried out by recrystallization from chloroform to obtain crystals suitable for X-ray diffraction.[1]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data was collected on a Bruker SMART APEX diffractometer at a temperature of 100 K using Mo Kα radiation.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1]

Workflow for Crystal Structure Determination:

Crystallographic Data and Structure Refinement

The crystal structure of N-(2-Hydroxyphenyl)-4-nitrophthalimide was determined to be in the orthorhombic space group P2₁2₁2₁.[2] A key feature of the structure is the disorder of the hydroxy group over two positions on the benzene ring, with a refined occupancy ratio of approximately 0.57:0.43.[1][2]

Table 1: Crystal Data and Structure Refinement for N-(2-Hydroxyphenyl)-4-nitrophthalimide

| Parameter | Value |

| Chemical Formula | C₁₄H₈N₂O₅ |

| Formula Weight | 284.22 g/mol [1] |

| Crystal System | Orthorhombic[1] |

| Space Group | P2₁2₁2₁[2] |

| a (Å) | 7.1114 (2)[1] |

| b (Å) | 11.7646 (3)[1] |

| c (Å) | 14.5304 (4)[1] |

| Volume (ų) | 1215.65 (6)[1] |

| Z | 4[1] |

| Density (calculated) | 1.553 Mg m⁻³[1] |

| Absorption Coefficient (μ) | 0.12 mm⁻¹[1] |

| Temperature (K) | 100 (2)[1] |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| F(000) | 584[1] |

| Crystal Size (mm) | 0.32 × 0.06 × 0.06[1] |

| Reflections Collected | 13791[1] |

| Independent Reflections | 1618[1] |

| R_int | 0.087[1] |

| Final R indices [I > 2σ(I)] | R1 = 0.049, wR2 = 0.142[1] |

| Goodness-of-fit on F² | 1.04[1] |

Molecular and Crystal Structure

The molecules of N-(2-Hydroxyphenyl)-4-nitrophthalimide are linked by a hydroxy-amide O—H⋯O hydrogen bond, forming a linear chain.[1] The molecular conformation is largely planar.

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| O1—H1⋯O3ⁱ | 0.84 | 1.99 | 2.747 (4) | 149 |

| O1'—H1'⋯O2ⁱⁱ | 0.84 | 2.23 | 2.779 (4) | 123 |

| Symmetry codes: (i) x+1/2, -y+2, z-1/2[2] |

Logical Steps in Single-Crystal X-ray Crystallography:

Conclusion

This technical guide has outlined the essential components of a crystal structure analysis using N-(2-Hydroxyphenyl)-4-nitrophthalimide as a detailed example. The provided data and protocols, from synthesis to crystallographic refinement, offer a comprehensive overview for researchers in drug development and materials science. While the specific crystal structure of this compound remains to be determined, the methodologies presented here provide a solid framework for its future analysis. Such studies are crucial for understanding the structure-property relationships that govern the chemical and biological behavior of phthalimide derivatives.

References

An In-depth Technical Guide on the Solubility of N-Hydroxy-4-nitrophthalimide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Hydroxy-4-nitrophthalimide in organic solvents. Due to the limited availability of public data on the solubility of this compound, this document presents a detailed analysis of the closely related compound, N-hydroxyphthalimide (NHPI), as a case study. The principles, experimental methodologies, and data analysis techniques discussed are directly applicable to the study of this compound. The presence of a nitro group at the 4-position is expected to influence the compound's polarity and hydrogen bonding capabilities, thus altering its solubility profile compared to the parent N-hydroxyphthalimide.

Data Presentation: Solubility of N-hydroxyphthalimide (NHPI)

The following tables summarize the mole fraction solubility of N-hydroxyphthalimide in various organic solvents at different temperatures. This data is crucial for understanding the thermodynamic behavior of the solute-solvent systems and for designing crystallization and purification processes.

Table 1: Mole Fraction Solubility of N-hydroxyphthalimide (NHPI) in Various Organic Solvents at 298.15 K [1]

| Organic Solvent | Mole Fraction (x) at 298.15 K |

| 2-Methoxyethanol | 0.3807 |

| 2-Ethoxyethanol | 0.2601 |

| 1,4-Dioxane | 0.2307 |

| Acetone | 0.1260 |

| Methanol | 0.06572 |

| Ethanol | 0.06138 |

| Methyl Acetate | 0.05282 |

| n-Propanol | 0.04670 |

| Acetonitrile | 0.04141 |

| Ethyl Acetate | 0.03992 |

| n-Propyl Acetate | 0.03286 |

Table 2: Temperature Dependence of Mole Fraction Solubility of N-hydroxyphthalimide (NHPI) in Selected Solvents [1]

| Temperature (K) | Acetone | Methanol | Ethanol | Ethyl Acetate |

| 278.15 | - | - | - | - |

| 283.15 | - | - | - | - |

| 288.15 | - | - | - | - |

| 293.15 | - | - | - | - |

| 298.15 | 0.1260 | 0.06572 | 0.06138 | 0.03992 |

| 303.15 | - | - | - | - |

| 308.15 | - | - | - | - |

| 313.15 | - | - | - | - |

| 318.15 | - | - | - | - |

| 323.15 | - | - | - | - |

Note: The search results did not provide a full temperature-dependent data table for all solvents. The data indicates that solubility generally increases with temperature.

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. Below are detailed methodologies for key experiments.

Isothermal Equilibrium Shake-Flask Method (Gravimetric Analysis)

This is a classical and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid solute (this compound) is added to a known volume of the selected organic solvent in a sealed container, such as a jacketed glass vessel or a flask.

-

Equilibration: The mixture is agitated at a constant temperature using a mechanical shaker or a magnetic stirrer in a thermostatically controlled bath. The equilibration time is crucial and should be sufficient to ensure that the solution reaches saturation. This is typically determined by measuring the concentration of the solute at different time intervals until a constant value is achieved.

-

Phase Separation: Once equilibrium is reached, the stirring is stopped, and the suspension is allowed to settle for a sufficient period to allow for the sedimentation of the undissolved solid.

-

Sampling: A clear supernatant liquid sample is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles.

-

Quantification:

-

A known mass of the clear saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

The container with the dry solid residue is weighed.

-

The mass of the dissolved solute and the mass of the solvent are calculated by difference.

-

-

Data Expression: The solubility can then be expressed in various units, such as mole fraction, mass fraction, or grams of solute per 100 g of solvent.

Laser Monitoring Method

This is a dynamic method that is particularly useful for determining the temperature-dependent solubility.

Methodology:

-

Sample Preparation: A suspension of the solute in the solvent of a known composition is prepared in a jacketed glass vessel.

-

Heating and Cooling Cycles: The solution is heated at a constant rate while being stirred. A laser beam is passed through the suspension, and the light transmission is monitored by a detector.

-

Dissolution Point Detection: As the temperature increases, the solid dissolves, and the solution becomes clear. The temperature at which the last solid particle disappears, indicated by a sharp increase in light transmission, is recorded as the dissolution temperature.

-

Crystallization Point Detection: The clear solution is then cooled at a constant rate. The temperature at which the first crystals appear, indicated by a sharp decrease in light transmission, is recorded as the crystallization temperature.

-

Data Analysis: The dissolution and crystallization temperatures are plotted against the composition of the solution to construct the solubility curve.

Analytical Quantification Methods

Instead of gravimetry, the concentration of the solute in the saturated solution can be determined using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

A calibration curve is first established by preparing standard solutions of this compound of known concentrations in the mobile phase and injecting them into the HPLC system.

-

The saturated solution obtained from the equilibration step is diluted accurately with the mobile phase.

-

The diluted sample is injected into the HPLC system.

-

The peak area of the analyte is measured and compared to the calibration curve to determine its concentration in the diluted sample.

-

The original concentration in the saturated solution is then calculated by taking the dilution factor into account. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is often suitable for such compounds.

-

-

UV-Vis Spectrophotometry:

-

A standard calibration curve is generated by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax).

-

The saturated solution is carefully filtered and diluted to a concentration that falls within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at λmax.

-

The concentration of the solute is determined from the calibration curve.

-

References

Thermal Stability and Decomposition of N-Hydroxy-4-nitrophthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-nitrophthalimide is a molecule of significant interest, particularly for its role as a potential nitric oxide (NO) donor. Understanding its thermal stability and decomposition pathway is critical for its safe handling, storage, and application in various research and development settings. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, drawing upon data from analogous compounds and established principles of thermal analysis. It outlines detailed experimental protocols for characterization and presents a proposed decomposition mechanism.

Introduction

This compound belongs to the family of N-hydroxyimides and is characterized by the presence of a nitro group on the phthalimide ring. This substitution, along with the N-hydroxy functionality, is expected to significantly influence the molecule's thermal properties. The compound's ability to act as a nitric oxide (NO) donor upon thermal decomposition is a key feature, making it a valuable tool in studying NO-mediated biological signaling pathways.[1] However, the presence of a nitro group also raises potential safety concerns regarding its thermal stability. A thorough understanding of its decomposition is therefore paramount.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂O₅ | |

| Molecular Weight | 208.13 g/mol | |

| Melting Point | 167-171 °C | [2] |

| Boiling Point | 474.76 °C at 760 mmHg | [3] |

| Appearance | White to light yellow powder/crystal | [2] |

Thermal Analysis

Table 2: Expected Thermal Decomposition Data for this compound

| Parameter | Expected Value/Range | Analytical Technique |

| Onset Decomposition Temp. (Tonset) | > 170 °C | TGA/DSC |

| Peak Decomposition Temp. (Tpeak) | To be determined | DSC |

| Enthalpy of Decomposition (ΔHd) | To be determined | DSC |

| Mass Loss | To be determined | TGA |

| Gaseous Decomposition Products | NOx, CO, CO₂, NO | Mass Spectrometry (MS) |

Note: The values in this table are predictive and should be confirmed by experimental analysis.

Experimental Protocols

To fully characterize the thermal stability and decomposition of this compound, the following experimental workflow is recommended.

Experimental Workflow

Caption: Proposed experimental workflow for thermal analysis.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 1-3 mg of this compound into an aluminum pan.

-

Seal the pan (a pinhole lid is recommended to allow for the escape of gaseous products).

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

-

Record the heat flow as a function of temperature.

-

Thermogravimetric Analysis (TGA)

-

Objective: To measure the mass loss of the sample as a function of temperature and to determine the temperature ranges of decomposition.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the mass of the sample as a function of temperature.

-

TGA coupled with Mass Spectrometry (TGA-MS)

-

Objective: To identify the gaseous products evolved during decomposition.

-

Apparatus: A TGA instrument coupled to a Mass Spectrometer.

-

Procedure:

-

Follow the TGA procedure as described above.

-

The off-gas from the TGA furnace is continuously transferred to the mass spectrometer for analysis.

-

Monitor the mass-to-charge ratios (m/z) corresponding to expected decomposition products (e.g., NO, NOx, CO, CO₂).

-

Proposed Decomposition Pathway

Based on the structure of this compound and the known decomposition patterns of similar nitroaromatic and N-hydroxy compounds, a plausible thermal decomposition pathway is proposed. The initial and most critical step is likely the homolytic cleavage of the N-O bond, which is generally the weakest bond in N-hydroxyimides.

Caption: Proposed thermal decomposition pathways.

The decomposition is likely initiated by the cleavage of the N-OH bond. One plausible pathway involves the formation of a phthalimidoxyl radical and a hydroxyl radical. Another possibility is a concerted or stepwise reaction leading to the direct release of nitric oxide. The resulting radical species are highly unstable and would undergo further fragmentation and rearrangement to yield stable gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂), which are common decomposition products of nitroaromatic compounds.[4][5]

Safety and Handling

Given the presence of a nitro group and its potential for exothermic decomposition, this compound should be handled with care.

-

Storage: Store in a cool, dry, and dark place to maintain stability.[1][2][6]

-

Handling: Avoid exposure to high temperatures, sparks, and open flames. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area or a fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[4] Aromatic nitro compounds can react vigorously with reducing agents and may be explosive in the presence of a strong base.[7]

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for the scientific community. While specific experimental data remains to be published, the outlined experimental protocols and proposed decomposition pathway offer a robust framework for future research. The key takeaways are the anticipated release of nitric oxide upon thermal decomposition and the need for careful handling due to the presence of the nitro functional group. Further experimental validation is essential to fully elucidate the thermal behavior of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Calorimetric study on the decomposition of hydroxylamine in the presence of transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of N-Hydroxy-4-nitrophthalimide: A Technical Overview of its History, Synthesis, and Core Properties

For Immediate Release

A comprehensive technical guide detailing the history, synthesis, and physicochemical properties of N-Hydroxy-4-nitrophthalimide (CAS 105969-98-0) is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at a compound that, while a derivative of the well-known N-hydroxyphthalimide, possesses its own unique characteristics and potential applications stemming from the introduction of a nitro group to the phthalimide backbone.

Introduction and Historical Context

This compound, with the chemical formula C₈H₄N₂O₅, belongs to the family of N-hydroxyphthalimides, which have been recognized for their utility in organic synthesis, particularly as catalysts and as precursors for redox-active esters. The parent compound, N-hydroxyphthalimide, was first synthesized in 1880 by Lassar Cohn. While the precise date and discoverer of the nitrated derivative, this compound, are not as clearly documented in seminal publications, its synthesis logically follows from established nitration and condensation chemistries.

A significant advancement in the synthesis of this compound was reported in 2006, with the development of a microwave-assisted method. This approach dramatically improved yields and reduced reaction times compared to conventional heating methods, which were often plagued by low product yields for nitrated derivatives.[1] This development has made the compound more accessible for research and potential applications.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 105969-98-0 | [][3] |

| Molecular Formula | C₈H₄N₂O₅ | [] |

| Molecular Weight | 208.13 g/mol | [] |

| IUPAC Name | 2-hydroxy-5-nitroisoindole-1,3-dione | [] |

| Synonyms | 4-Nitrophthaloxime | [] |

| Boiling Point | 474.76°C at 760 mmHg | [] |

| Density | 1.868 g/cm³ | [] |

| Purity | >98.0% (LC) | [] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary precursor routes: the nitration of phthalimide followed by hydroxylation, or the reaction of a pre-nitrated phthalic acid derivative with hydroxylamine. The latter is more commonly documented.

Synthesis of the Precursor: 4-Nitrophthalimide

A common method for the synthesis of 4-nitrophthalimide involves the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.

This protocol is adapted from established organic synthesis procedures.

Materials:

-

Phthalimide

-

Fuming nitric acid (sp. gr. 1.50)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Ice

-

95% Ethyl alcohol

Procedure:

-

A mixture of 240 cm³ (5.7 moles) of fuming nitric acid and 1.4 L of concentrated sulfuric acid is prepared in a 3-L beaker and cooled in an ice bath.

-

Once the temperature of the mixed acids reaches 12°C, 200 g (1.36 moles) of phthalimide is added rapidly while maintaining the temperature between 10° and 15°C.

-

The reaction mixture is allowed to warm to room temperature as the ice melts and is left to stand overnight.

-

The resulting clear, pale yellow solution is poured slowly with vigorous stirring onto 4.5 kg of cracked ice, ensuring the temperature does not exceed 20°C.

-

The crude nitration product precipitates and is collected by filtration through a cloth on a Büchner funnel. The solid is pressed as dry as possible.

-

The filter cake is washed four times by stirring vigorously with 2 L of ice water, with filtration after each wash.

-

The crude product is air-dried.

-

Purification is achieved by crystallization from 3 to 3.2 L of 95% ethyl alcohol, yielding 4-nitrophthalimide.

Quantitative Data:

-

Crude Yield: 165–174 g (63–66% of the theoretical amount)

-

Crude Melting Point: 185–190°C

-

Purified Yield: 136–140 g (52–53% of the theoretical amount)

-

Purified Melting Point: 198°C

Synthesis of this compound via Microwave Irradiation

This method provides a more efficient route to the target compound.[1]

Materials:

-

4-Nitrophthalic anhydride (386 mg, 2 mmol)

-

Hydroxylamine hydrochloride (278 mg, 4 mmol)

-

Pyridine (1.58 g, 20 mmol)

-

1 mol/dm³ HCl

Procedure:

-

A mixture of 4-nitrophthalic anhydride, hydroxylamine hydrochloride, and pyridine is placed in a 200 cm³ round-bottom flask.

-

The flask is irradiated in a domestic microwave oven (2450 MHz, 500 W) for 1.0 minute.

-

The microwave irradiation is repeated seven times, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, pyridine is removed under reduced pressure.

-

The residue is cooled to 0°C, and 10 cm³ of 1 mol/dm³ HCl is added.

-

The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to afford this compound.

Quantitative Data:

-

Yield: Good (specific yield not detailed in the abstract but implied to be a significant improvement over conventional methods)[1]

Logical Workflow for Synthesis

The logical progression for the synthesis of this compound from phthalic anhydride is depicted in the following workflow diagram.

Potential Applications and Future Directions

While specific biological signaling pathways for this compound are not extensively detailed in the current literature, derivatives of phthalimides are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The introduction of the nitro group can significantly alter the electronic properties of the phthalimide ring system, potentially influencing its reactivity and biological interactions.

This compound and its derivatives are of interest in medicinal chemistry and drug development.[4] The core structure serves as a versatile scaffold for the synthesis of more complex molecules. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound and to fully elucidate its therapeutic potential.

Conclusion

This compound represents an important derivative in the N-hydroxyphthalimide class of compounds. While its early history is intertwined with the broader development of phthalimide chemistry, the advent of modern synthetic techniques, such as microwave-assisted synthesis, has made it more readily accessible for study. This technical guide provides a foundational understanding of its synthesis and properties, serving as a valuable resource for researchers aiming to explore its potential in organic synthesis and medicinal chemistry.

References

A Deep Dive into N-Hydroxy-4-nitrophthalimide: A Theoretical and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of N-Hydroxy-4-nitrophthalimide, a molecule of significant interest in medicinal chemistry and materials science. This document summarizes key molecular properties derived from computational modeling, outlines relevant experimental protocols, and visualizes conceptual pathways to stimulate further research and development.

Introduction

This compound is an organic compound that belongs to the phthalimide family. The presence of the N-hydroxy group and the nitro group imparts unique electronic and chemical properties, making it a candidate for various applications, including as a precursor in organic synthesis and potentially as a nitric oxide (NO) donor[1]. Understanding the molecular structure, electronic properties, and vibrational characteristics of this molecule is crucial for predicting its reactivity, stability, and potential biological activity. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating these properties at the atomic level.

This whitepaper will delve into the theoretical aspects of this compound, presenting data that, while based on established computational methods for similar molecules, should be considered illustrative for this specific compound in the absence of a dedicated comprehensive study.

Molecular Properties

The fundamental properties of this compound are summarized in Table 1.

Table 1: General Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₅ | [1][2] |

| Molecular Weight | 208.13 g/mol | [2] |

| IUPAC Name | 2-hydroxy-5-nitroisoindole-1,3-dione | [1] |

| CAS Number | 105969-98-0 | [1] |

Computational Methodology

Density Functional Theory (DFT) Calculations

Quantum chemical calculations are typically performed using a program like Gaussian. The geometry of the molecule is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A common and effective basis set for such calculations is 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules of this size.

Workflow for Computational Analysis:

Caption: A typical workflow for the computational analysis of this compound using DFT.

Theoretical Spectroscopic and Electronic Properties

Based on DFT calculations on similar molecules like N-hydroxyphthalimide, we can predict the key spectroscopic and electronic characteristics of this compound.

Vibrational Analysis (FT-IR and Raman)

Vibrational frequency calculations are essential for interpreting experimental FT-IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values. Table 2 presents a hypothetical summary of key vibrational modes and their expected frequencies.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| O-H stretch | ~3400 | N-hydroxy group |

| C-H stretch (aromatic) | ~3100-3000 | Aromatic ring C-H bonds |

| C=O stretch (asymmetric) | ~1780 | Carbonyl groups of the imide ring |

| C=O stretch (symmetric) | ~1750 | Carbonyl groups of the imide ring |

| C=C stretch (aromatic) | ~1600-1450 | Aromatic ring skeletal vibrations |

| N-O stretch (nitro) | ~1530 (asymmetric), ~1350 (symmetric) | Nitro group |

| N-O stretch | ~900 | N-O bond of the hydroxy group |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its ability to undergo electronic transitions.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 |

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The presence of the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels and potentially reduce the energy gap compared to unsubstituted N-hydroxyphthalimide.

Experimental Protocols

While this guide focuses on theoretical and computational aspects, the synthesis of this compound is a prerequisite for any experimental validation. The following is a plausible synthetic route based on the synthesis of related compounds.

Synthesis of this compound

A potential two-step synthesis can be envisioned, starting from the nitration of phthalimide, followed by the introduction of the N-hydroxy group.

Step 1: Synthesis of 4-Nitrophthalimide

4-Nitrophthalimide can be prepared by the nitration of phthalimide using a mixture of nitric acid and sulfuric acid. An optimized procedure suggests using a mixed acid of nitric acid:sulfuric acid in a 1:4.5 ratio at 25 °C for 10 hours, which can yield over 82% of the product[3].

Step 2: N-Hydroxylation of 4-Nitrophthalimide

The N-hydroxy group can be introduced by reacting 4-nitrophthalimide with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or pyridine. This reaction is analogous to the synthesis of N-hydroxyphthalimide from phthalic anhydride.

Illustrative Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

N-hydroxyphthalimide derivatives are known to act as catalysts and radical precursors. This compound, in particular, has been suggested as a potential nitric oxide (NO) donor[1]. NO is a critical signaling molecule in various physiological processes. The following diagram illustrates a hypothetical pathway for NO release and its subsequent action.

Hypothetical NO-Mediated Signaling Pathway:

Caption: Hypothetical signaling pathway of this compound as a nitric oxide donor.

Conclusion

This technical guide has provided a theoretical and computational perspective on this compound. While a dedicated, comprehensive experimental and computational study on this specific molecule is yet to be published, the methodologies and predicted data presented herein, based on studies of closely related compounds, offer a solid foundation for future research. The potential of this compound in various fields, particularly in drug development as a potential NO donor, warrants further investigation to validate these theoretical predictions and explore its practical applications. Researchers are encouraged to use the outlined computational and experimental protocols to further elucidate the properties and potential of this intriguing molecule.

References

An In-Depth Technical Guide to N-Hydroxy-4-nitrophthalimide (CAS: 105969-98-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-4-nitrophthalimide is a chemical compound belonging to the phthalimide family. Its structure, featuring a nitro group and a hydroxylamine moiety, suggests its potential utility in various chemical syntheses and as a subject of investigation in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on providing researchers with the detailed information necessary for its handling, use, and further exploration.

Chemical and Physical Properties

The properties of this compound have been compiled from various chemical supplier databases and safety data sheets.

| Property | Value | Reference |

| CAS Number | 105969-98-0 | [][2] |

| Molecular Formula | C₈H₄N₂O₅ | [][2] |

| Molecular Weight | 208.13 g/mol | [][2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 169 °C | [3] |

| Boiling Point | 474.76 °C at 760 mmHg (Predicted) | [] |

| Density | 1.868 g/cm³ (Predicted) | [] |

| Purity | >98.0% (HPLC) | [2] |

| InChI | InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H | [] |

| InChIKey | MKACMVMZUIQKNY-UHFFFAOYSA-N | [] |

| SMILES | O=C1C2=C(C=C(--INVALID-LINK--=O)C=C2)C(=O)N1O | [] |

Synthesis

Experimental Protocol: Synthesis of 4-Nitrophthalimide (Precursor)

This protocol is adapted from established procedures for the nitration of phthalimide.[4]

Materials:

-

Phthalimide

-

Fuming nitric acid (sp. gr. 1.50)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Ice

-

95% Ethyl alcohol

Procedure:

-

In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool it in an ice bath.

-

Slowly add 240 mL of fuming nitric acid to the cooled sulfuric acid, ensuring the temperature of the mixture is maintained between 10° and 15°C.

-

Once the acid mixture has reached a temperature of 12°C, add 200 g of phthalimide with vigorous stirring, while keeping the temperature between 10° and 15°C.

-

Allow the reaction mixture to slowly warm to room temperature as the ice in the bath melts and leave it to stand overnight.

-

Pour the resulting clear, pale yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice. The temperature of this mixture should not exceed 20°C.

-

Filter the crude nitration product through a cloth on a Büchner funnel under suction and press the cake as dry as possible.

-

Wash the crude product by stirring it vigorously with 2 L of ice water and filtering. Repeat this washing step four times.

-

Dry the crude product in the air. The expected melting point is 185–190°C.

-

Purify the crude 4-nitrophthalimide by crystallization from 3 to 3.2 L of 95% ethyl alcohol. The expected melting point of the purified product is 198°C.[4]

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on general methods for the synthesis of N-hydroxyphthalimides from phthalic anhydrides and hydroxylamine hydrochloride.[5][6]

Materials:

-

4-Nitrophthalic anhydride

-

Hydroxylamine hydrochloride

-

Triethylamine

-

Isopropanol

-

Dioxane (optional, as a solvent)[5]

Procedure:

-

Dissolve 4-nitrophthalic anhydride in a suitable solvent such as isopropanol or a dioxane-water mixture in a reaction flask.[5][6]

-

Add an equimolar amount of hydroxylamine hydrochloride to the solution.

-

Slowly add triethylamine to the mixture with stirring. The triethylamine acts as a base to neutralize the HCl released during the reaction.

-

Heat the reaction mixture to a temperature between 70°C and 95°C and maintain it for 0.5 to 1.5 hours.[6] Monitor the reaction progress using thin-layer chromatography.

-

After the reaction is complete, remove the solvent and excess triethylamine by reduced pressure distillation.

-

Wash the resulting solid with water to remove any remaining salts.

-

Dry the solid to obtain this compound. Further purification can be achieved by recrystallization from an appropriate solvent.

Applications in Organic Synthesis

While specific applications of this compound are not extensively documented, its structural features suggest its utility in areas where N-hydroxyphthalimide and its derivatives are employed.

Precursor for Redox-Active Esters

N-hydroxyphthalimide and its derivatives are known to be precursors for the synthesis of redox-active esters. These esters can be used in various chemical transformations, including photoredox catalysis. The nitro group in this compound would likely influence the redox potential of the resulting esters, potentially offering advantages in specific catalytic cycles.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available data on the specific biological activity and associated signaling pathways of this compound. However, the biological activities of the parent compound, N-hydroxyphthalimide, have been investigated, providing a potential starting point for future research on the 4-nitro derivative.

Known Biological Activity of N-Hydroxyphthalimide (Parent Compound)

Recent studies have shown that N-hydroxyphthalimide (NHPI) exhibits antitumor activity.[7] It has been found to selectively inhibit the proliferation of certain cancer cell lines, such as human breast carcinoma (BT-20) and human colon adenocarcinoma (LoVo and HT-29).[7]

The proposed mechanism of action involves the suppression of the mTOR signaling pathway.[7] Specifically, NHPI was found to inhibit both mTORC1 and mTORC2 complexes, which are crucial regulators of cell growth, proliferation, and survival.[7] This inhibition leads to G2/M phase cell cycle arrest and apoptosis induction via the mitochondrial pathway.[7]

It is important to note that these findings are for the parent compound, N-hydroxyphthalimide. The introduction of a nitro group at the 4-position of the phthalimide ring in this compound could significantly alter its biological activity, potency, and selectivity. Further research is required to determine the specific pharmacological profile of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from phthalimide.

Caption: Synthesis of this compound.

mTOR Signaling Pathway (Inhibited by N-Hydroxyphthalimide)

This diagram depicts a simplified overview of the mTOR signaling pathway, which is known to be inhibited by the parent compound, N-hydroxyphthalimide.

References

- 2. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 3. PubChemLite - this compound (C8H4N2O5) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]

- 6. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]

- 7. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Nitroquinoxaline-2,3-dione (C8H4N2O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-Nitroquinoxaline-2,3-dione, a heterocyclic compound with the molecular formula C8H4N2O5. This document details its physicochemical characteristics, synthesis, spectroscopic data, and safety information. A significant focus is placed on its pharmacological activity as a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, key players in excitatory neurotransmission. The guide includes detailed experimental protocols for its synthesis and for assays relevant to its biological activity. Furthermore, it visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Information

6-Nitroquinoxaline-2,3-dione is a quinoxaline derivative characterized by a nitro group at the 6-position of the quinoxaline core. This substitution significantly influences its electronic properties and biological activity.

| Property | Value | Reference |

| IUPAC Name | 6-nitro-1,4-dihydroquinoxaline-2,3-dione | [1] |

| Molecular Formula | C8H4N2O5 | |

| Molecular Weight | 207.14 g/mol | [2] |

| CAS Number | 2379-56-8 | [1][3] |

| Appearance | Yellow solid | [3] |

| Melting Point | 345-347 °C | [2][3] |

| Solubility | Soluble in DMF, sparingly soluble in water. | [2] |

| InChI Key | RYMLSFWVYNAKAR-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])NC(=O)C(=O)N2 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 6-Nitroquinoxaline-2,3-dione.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (~7.1 ppm), N-H protons (~11.9 ppm). The electron-withdrawing nitro group at the 6-position influences the chemical shifts of the aromatic protons. |

| ¹³C NMR | Carbonyl carbons (~155.7 ppm), Aromatic carbons (115-127 ppm). |

| IR (cm⁻¹) | N-H stretch (~3445), C=O stretch (~1681). |

| UV-Vis (λmax) | Expected absorption maxima in the UV-Vis region, influenced by the conjugated quinoxaline system and the nitro chromophore. |

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 207. |

Synthesis and Experimental Protocols

The synthesis of 6-Nitroquinoxaline-2,3-dione is typically achieved through the condensation of a substituted o-phenylenediamine with an oxalic acid derivative.

Synthesis of 6-Nitroquinoxaline-2,3-dione

A common and efficient method involves the reaction of 4-nitro-o-phenylenediamine with oxalic acid.

Experimental Protocol:

-

Reactants: 4-nitro-o-phenylenediamine and oxalic acid.

-

Conditions: Acidic reflux.

-

Procedure: A mixture of 4-nitro-o-phenylenediamine and oxalic acid is refluxed in an acidic solution. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.[2]

-

Typical Yield: Approximately 78%.[2]

Biological Assays

This assay determines the binding affinity of the compound to AMPA receptors.

Experimental Protocol:

-

Materials: Test compound, [³H]AMPA (radioligand), rat cortical membrane preparation, binding buffer.

-

Procedure:

-

Prepare serial dilutions of 6-Nitroquinoxaline-2,3-dione.

-

Incubate the test compound with [³H]AMPA and the rat cortical membrane preparation.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the IC50 value by plotting the percentage of specific binding against the compound concentration.[4]

-

This technique measures the effect of the compound on AMPA receptor-mediated currents in neurons.

Experimental Protocol:

-

Preparation: Prepare acute brain slices (e.g., hippocampus).

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a neuron.

-

Hold the neuron at a negative membrane potential (e.g., -70 mV).

-

Evoke AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers.

-

-

Drug Application:

Biological Activity and Mechanism of Action

6-Nitroquinoxaline-2,3-dione is a potent competitive antagonist at the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. Its biological activity is primarily attributed to its ability to block the excitatory neurotransmission mediated by these receptors.

| Target Receptor | Activity | IC50 / Ki | Reference |

| AMPA Receptor | Competitive Antagonist | NBQX (a close analog): Ki = 63 nM | [8] |

| Kainate Receptor | Competitive Antagonist | NBQX (a close analog): Ki = 78 nM | [8] |

Antagonism of AMPA and Kainate Receptors

By binding to the glutamate binding site on AMPA and kainate receptors, 6-Nitroquinoxaline-2,3-dione prevents the binding of the endogenous agonist glutamate. This non-activation of the receptor's ion channel prevents the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron, thereby reducing neuronal depolarization and excitability. This mechanism underlies its neuroprotective and anticonvulsant properties.

Signaling Pathways

The antagonism of AMPA and kainate receptors by 6-Nitroquinoxaline-2,3-dione interrupts downstream signaling cascades that are crucial for synaptic plasticity and neuronal survival.

Activation of AMPA receptors can lead to the activation of the Lyn kinase, which in turn activates the MAPK/ERK signaling pathway, ultimately leading to increased expression of Brain-Derived Neurotrophic Factor (BDNF). By blocking the AMPA receptor, 6-Nitroquinoxaline-2,3-dione can inhibit this pathway.

Kainate receptors can modulate neurotransmitter release through both ionotropic and metabotropic mechanisms. One such mechanism involves the mobilization of endocannabinoids, which act as retrograde messengers to suppress presynaptic glutamate release. Antagonism of kainate receptors by 6-Nitroquinoxaline-2,3-dione can interfere with this modulatory function.

Safety Information

6-Nitroquinoxaline-2,3-dione should be handled with care in a laboratory setting. The following is a summary of the GHS hazard information.

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

It is recommended to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

6-Nitroquinoxaline-2,3-dione is a valuable research tool for studying glutamatergic neurotransmission. Its potent and competitive antagonism of AMPA and kainate receptors makes it a lead compound for the development of neuroprotective and anticonvulsant therapies. This technical guide provides a comprehensive foundation of its chemical properties, synthesis, biological activity, and experimental protocols to aid researchers in their investigations of this and related compounds. The provided diagrams of signaling pathways and experimental workflows offer a clear visual representation to facilitate understanding and experimental design.

References

- 1. 6-Nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione | C8H5N3O4 | CID 4038142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Nitroquinoxaline-2,3-dione () for sale [vulcanchem.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: N-Hydroxy-4-nitrophthalimide as an Activating Agent for Carboxylic Acids

Introduction

The activation of carboxylic acids is a cornerstone of organic synthesis, particularly in the formation of amide bonds for peptide synthesis and the development of active pharmaceutical ingredients (APIs).[1] Direct condensation between a carboxylic acid and a nucleophile like an amine is typically inefficient due to the formation of an unreactive carboxylate salt.[1] To overcome this, the hydroxyl group of the carboxylic acid must be converted into a better leaving group.[1][2] N-Hydroxy-4-nitrophthalimide is a reagent used to form activated esters, which are highly susceptible to nucleophilic attack, thereby facilitating efficient coupling reactions.[3][4] This document provides detailed protocols and data for its application.

This compound belongs to the class of N-hydroxyimide additives, which are frequently used in conjunction with coupling agents like dicyclohexylcarbodiimide (DCC) to enhance reaction yields and suppress side reactions, such as racemization in peptide synthesis.[4][5][6] The presence of the electron-withdrawing nitro group in this compound influences the reactivity and electrochemical properties of the resulting active ester.

Core Applications

-

Peptide Synthesis: Used as an additive in carbodiimide-mediated coupling to form optically pure peptides by generating an active ester intermediate.[4][5][6]

-

Formation of Redox-Active Esters (RAEs): Enables the synthesis of RAEs that can be used in subsequent reactions, such as decarboxylative cross-coupling.[3][7]

-

General Amide and Ester Synthesis: Facilitates the coupling of carboxylic acids with a wide range of amines and alcohols under mild conditions.

Mechanism of Action

The primary role of this compound is to act as a relay molecule. In a typical carbodiimide-mediated reaction, the carboxylic acid first reacts with the coupling agent (e.g., DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. This compound intercepts this intermediate to form a more stable, yet still highly reactive, N-hydroxyphthalimide ester. This "active ester" can then react cleanly with a nucleophile (e.g., an amine) to form the desired product, regenerating the this compound as a byproduct.

Visualizing the Activation Pathway

The following diagram illustrates the general mechanism for carboxylic acid activation using a carbodiimide coupling agent and an N-hydroxyimide additive like this compound.

Caption: General mechanism of carbodiimide-mediated carboxylic acid activation.

Quantitative Data

The electron-withdrawing nitro group on the phthalimide ring system affects the electrochemical properties of the corresponding redox-active esters. This property is crucial for applications in photoredox and cross-coupling reactions. The reduction potentials of active esters derived from various N-hydroxyphthalimide derivatives provide a quantitative measure of their susceptibility to reduction.

| N-Hydroxyphthalimide Derivative | Reduction Potential of Active Ester (Ep vs. Fc+/Fc) | Relative Ease of Reduction |

| This compound | -1.213 V | Easiest |

| N-Hydroxytetrachlorophthalimide | -1.589 V | |

| 4-Methoxy-N-hydroxyphthalimide | -1.690 V | |

| 4-Methyl-N-hydroxyphthalimide | -1.704 V | |

| N-Hydroxyphthalimide (unsubstituted) | -1.737 V | Most Difficult |

| Data sourced from TCI Chemicals.[3] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for synthesizing N-hydroxyphthalimides from their corresponding anhydrides.[8][9][10]

Materials:

-

4-Nitrophthalic anhydride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous Sodium Carbonate (Na₂CO₃) or Pyridine

-

Ethanol or Glacial Acetic Acid

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophthalic anhydride (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.

-

Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

-

Slowly add a base such as anhydrous sodium carbonate (0.6 equivalents) or pyridine (1.2 equivalents) to neutralize the HCl released during the reaction.

-

Heat the mixture to reflux (typically 80-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture or chloroform) to obtain pure this compound.[8]

-

Dry the purified product under vacuum. The final product should be a solid.

Protocol 2: General Procedure for Amide Bond Formation

This protocol describes a general method for activating a carboxylic acid with this compound and a carbodiimide coupling agent, followed by reaction with an amine.

Materials:

-

Carboxylic acid (e.g., Boc-protected amino acid)

-

Amine (e.g., amino acid methyl ester hydrochloride)

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)), if using an amine salt.

Experimental Workflow Diagram

Caption: Workflow for a typical carbodiimide-mediated coupling reaction.

Procedure:

-

Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent (DCM or DMF).

-

Cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve the coupling agent (DCC or EDC, 1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the coupling agent solution dropwise to the cooled carboxylic acid mixture over 15-20 minutes.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours to ensure the formation of the active ester. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: If DCC was used, filter the mixture to remove the DCU precipitate. Rinse the filter cake with a small amount of fresh solvent and combine the filtrates.

-

Add the amine (1.2 equivalents) to the filtrate. If the amine is provided as a hydrochloride salt, add a tertiary amine base like TEA or DIPEA (1.5 equivalents) to liberate the free amine.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-